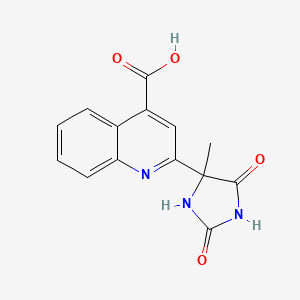![molecular formula C17H14O3 B12883084 1-[2-(4-Hydroxyphenyl)-1-benzofuran-3-yl]propan-1-one CAS No. 10402-58-1](/img/structure/B12883084.png)
1-[2-(4-Hydroxyphenyl)-1-benzofuran-3-yl]propan-1-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(2-(4-Hydroxyphenyl)benzofuran-3-yl)propan-1-one is a compound that belongs to the class of benzofurans Benzofurans are heterocyclic compounds containing a fused benzene and furan ring This specific compound is characterized by the presence of a hydroxyphenyl group and a propanone group attached to the benzofuran core
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-(4-Hydroxyphenyl)benzofuran-3-yl)propan-1-one typically involves the cyclization of appropriate precursors. One common method involves the reaction of methyl 3-(4-hydroxyphenyl)propionate with 2-chloro-2-methylthio-(2′-methoxy-4′-acetoxy)acetophenone in the presence of zinc chloride (ZnCl2). This reaction leads to the formation of the benzofuran core, followed by reductive desulfurization to yield the final product .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity and yield of the final product through various purification techniques such as recrystallization and chromatography.
Analyse Chemischer Reaktionen
Types of Reactions
1-(2-(4-Hydroxyphenyl)benzofuran-3-yl)propan-1-one can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.
Reduction: The carbonyl group can be reduced to form an alcohol.
Substitution: The hydroxy group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of benzofuran-3-carboxylic acid or benzofuran-3-aldehyde.
Reduction: Formation of 1-(2-(4-hydroxyphenyl)benzofuran-3-yl)propan-1-ol.
Substitution: Formation of various substituted benzofuran derivatives depending on the substituent introduced.
Wissenschaftliche Forschungsanwendungen
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential antioxidant properties due to the presence of the hydroxyphenyl group.
Industry: Potential use in the development of new materials and pharmaceuticals.
Wirkmechanismus
The mechanism of action of 1-(2-(4-Hydroxyphenyl)benzofuran-3-yl)propan-1-one is not fully understood. it is believed to exert its effects through interactions with various molecular targets and pathways. For example, its antioxidant activity may involve the scavenging of reactive oxygen species (ROS) and the inhibition of oxidative stress . Additionally, its potential anticancer activity may involve the induction of apoptosis through the mitochondrial pathway, as indicated by increased expression of pro-apoptotic proteins such as Bax and caspase-3 .
Vergleich Mit ähnlichen Verbindungen
1-(2-(4-Hydroxyphenyl)benzofuran-3-yl)propan-1-one can be compared with other benzofuran derivatives, such as:
5-(2-(4-Hydroxyphenyl)benzofuran-3-yl)benzene-1,3-diol: Known for its antioxidant properties.
(E)-5-(2-(2-(4-Hydroxyphenyl)benzofuran-5-yl)vinyl)benzene-1,3-diol: Another benzofuran-stilbene hybrid with potential antioxidative activity.
Amurensin H: A natural product with similar structural features and antioxidative potential.
These compounds share similar structural motifs but may differ in their specific biological activities and applications.
Eigenschaften
CAS-Nummer |
10402-58-1 |
|---|---|
Molekularformel |
C17H14O3 |
Molekulargewicht |
266.29 g/mol |
IUPAC-Name |
1-[2-(4-hydroxyphenyl)-1-benzofuran-3-yl]propan-1-one |
InChI |
InChI=1S/C17H14O3/c1-2-14(19)16-13-5-3-4-6-15(13)20-17(16)11-7-9-12(18)10-8-11/h3-10,18H,2H2,1H3 |
InChI-Schlüssel |
RVUNLVRIKTUGCA-UHFFFAOYSA-N |
Kanonische SMILES |
CCC(=O)C1=C(OC2=CC=CC=C21)C3=CC=C(C=C3)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


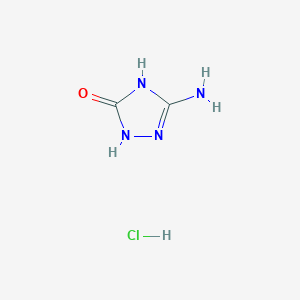
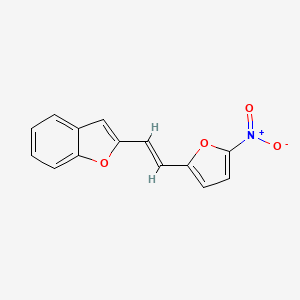
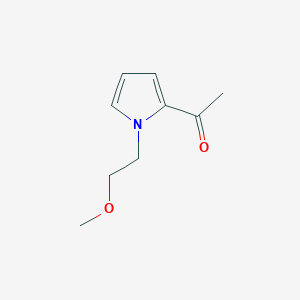


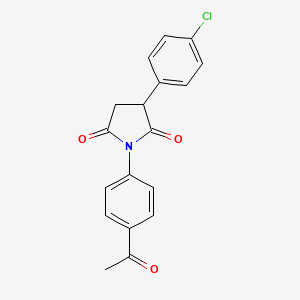
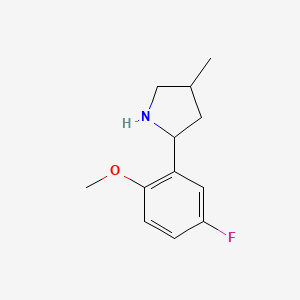
![7,7'-[[2-(Hydroxymethyl)-1,4,10-trithia-7,13-diazacyclopentadecane-7,13-diyl]bis(methylene)]bis[5-chloro-8-quinolinol]](/img/structure/B12883054.png)

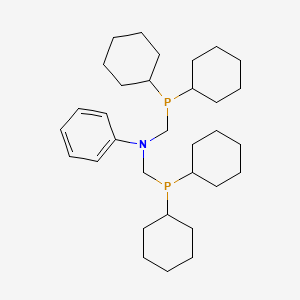
![2-{[2-(2-Methylpropyl)-3,4-dihydro-2H-pyrrol-5-yl]amino}ethan-1-ol](/img/structure/B12883092.png)

![1-(Benzo[c]isoxazol-1(3H)-yl)ethanone](/img/structure/B12883096.png)
